molecular formula C9H13N3O4 B508024 methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 512809-76-6

methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B508024
CAS No.: 512809-76-6
M. Wt: 227.22g/mol
InChI Key: QNNZLHWFLKRMPN-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate is an organic compound with the molecular formula C9H13N3O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanoate.

    Reduction: 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitro-1H-pyrazole: A precursor in the synthesis of methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate.

    Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: A similar compound without the nitro group.

    3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: The hydrolyzed product of the ester.

Uniqueness

This compound is unique due to the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-6-9(12(14)15)7(2)11(10-6)5-4-8(13)16-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNZLHWFLKRMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)OC)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217059
Record name Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-76-6
Record name Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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